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Compound of Interest
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An In-depth Technical Guide to the Thermodynamic Properties of Substituted Allyl Alcohols
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
substituted allyl alcohols. Due to the vast structural diversity of this class of compounds, this
guide focuses on the foundational parent molecule, allyl alcohol, and select substituted
derivatives for which experimental data is available. A significant portion of this document is
dedicated to detailing the experimental protocols necessary for determining these crucial
thermodynamic parameters, empowering researchers to generate data for novel substituted
allyl alcohols.

Introduction to Substituted Allyl Alcohols

Substituted allyl alcohols are a class of organic compounds that feature a hydroxyl group
attached to an allylic carbon atom. The allylic group, a C=C-C moiety, imparts unique reactivity
to these molecules. They serve as versatile building blocks in organic synthesis and are key
intermediates in the production of a wide array of chemicals, including polymers, resins,
plasticizers, and pharmaceuticals. A thorough understanding of their thermodynamic properties
is paramount for process design, safety analysis, and predicting reaction outcomes in drug
development and materials science.

Thermodynamic Properties
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The key thermodynamic properties that govern the behavior of substituted allyl alcohols in
chemical processes are the enthalpy of formation, entropy, and heat capacity. These
parameters are essential for calculating reaction enthalpies, Gibbs free energies, and
equilibrium constants.

Data Presentation

Quantitative thermodynamic data for substituted allyl alcohols is not extensively available in the
literature. The following tables summarize the available data for allyl alcohol and some simple
substituted derivatives.

Table 1: Standard Molar Enthalpy of Formation and Combustion of Allyl Alcohol

Property Value Units
Standard Molar Enthalpy of

-165.7 kJ/mol
Formation (Liquid)
Standard Molar Enthalpy of

-1853.8 kJ/mol[1]

Combustion (Liquid)

Table 2: Physical and Thermodynamic Properties of Allyl Alcohol

Property Value Units

Molecular Weight 58.08 g/mol [2]

Boiling Point 97.1 °C

Density 0.854 g/cm3 at 20°C[1]
Liquid Heat Capacity 0.493 BTU/Ib-°F at 70°F[1]
Ideal Gas Heat Capacity 0.327 BTU/Ib-°F at 70°F[1]

Table 3: Available Data for Selected Substituted Allyl Alcohols
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Molecular Boiling Point Density (g/mL
Compound CAS Number
Formula (°C) at 25°C)
Methallyl alcohol
(2-Methyl-2- 513-42-8 CaHsO 113-115 0.857
propen-1-ol)
Crotyl alcohol (2-
6117-91-5 C4HsO 121.2 0.849
Buten-1-ol)
3-Chloro-2-
29560-84-7 CsHsCIO 153.3 1.214
propen-1-ol

Note: Comprehensive thermodynamic data such as enthalpy of formation and heat capacity for
many substituted allyl alcohols are not readily found in compiled databases and often require
experimental determination or computational estimation.

Experimental Protocols for Determining
Thermodynamic Properties

The determination of thermodynamic properties of substituted allyl alcohols relies on well-
established experimental techniques. The following sections detail the methodologies for
measuring key parameters.

Enthalpy of Combustion and Formation: Bomb
Calorimetry

The standard enthalpy of formation of a substituted allyl alcohol is typically determined
indirectly from its standard enthalpy of combustion, which is measured experimentally using a
bomb calorimeter.

Methodology:

o Sample Preparation: A precisely weighed sample of the purified liquid substituted allyl
alcohol is placed in a crucible within the bomb calorimeter. A known length of ignition wire is
placed in contact with the sample.
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Assembly of the Bomb: The crucible is placed inside a sealed, high-pressure stainless steel
vessel, the "bomb." The bomb is then purged and filled with pure oxygen to a pressure of
approximately 30 atm.

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated
container (the calorimeter). The initial temperature of the water is recorded with high
precision.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the ignition wire. The combustion of the sample releases heat, which is absorbed by the
bomb and the surrounding water, causing the temperature to rise. The temperature of the
water is monitored and recorded at regular intervals until it reaches a maximum and begins
to cool.

Calculation of Heat of Combustion: The heat released by the combustion reaction is
calculated using the following equation:

gcomb = -(Ccal * AT)
where:
o gcomb is the heat of combustion.

o Ccal is the heat capacity of the calorimeter, determined by combusting a standard
substance with a known heat of combustion (e.g., benzoic acid).

o AT is the corrected temperature change of the water.

Calculation of Enthalpy of Formation: The standard enthalpy of formation (AHf°) of the
substituted allyl alcohol can then be calculated from the experimentally determined standard
enthalpy of combustion (AHc®) using Hess's Law. The calculation involves the known
standard enthalpies of formation of the combustion products (CO2 and Hz20).

Heat Capacity: Constant-Pressure Calorimetry

The specific heat capacity of a liquid substituted allyl alcohol can be measured using a
constant-pressure calorimeter, often a simple coffee-cup calorimeter for educational purposes,
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or more sophisticated instruments for research-grade data.

Methodology:

Calorimeter Setup: A known mass of the liquid substituted allyl alcohol is placed in the
insulated container of the calorimeter. The initial temperature of the liquid is recorded.

o Heating: A known amount of heat is introduced to the liquid. This can be done by adding a
warmer object of known temperature and heat capacity or by using an electric heater with a
known power output for a specific time.

o Temperature Measurement: The liquid is stirred continuously to ensure uniform temperature
distribution, and the final temperature is recorded once thermal equilibrium is reached.

o Calculation of Heat Capacity: The heat capacity is calculated using the formula:
g = mcAT

where:

[e]

g is the heat absorbed by the liquid.

o

m is the mass of the liquid.

[¢]

c is the specific heat capacity of the liquid.

[¢]

AT is the change in temperature.

Reaction Pathways and Energetics

The unique structure of substituted allyl alcohols gives rise to interesting and synthetically
useful reaction pathways. The thermodynamics and kinetics of these reactions are crucial for
controlling product distribution.

Allylic Substitution Reactions

Substituted allyl alcohols can undergo nucleophilic substitution reactions. These reactions can
proceed through different mechanisms, such as Snl', Sn2', and Sn2 pathways, leading to
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potentially different products.
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Caption: Mechanisms of nucleophilic allylic substitution.

Kinetic vs. Thermodynamic Control

In reactions of allylic systems, the formation of different products can often be governed by

whether the reaction is under kinetic or thermodynamic control. The kinetic product is formed
faster (lower activation energy), while the thermodynamic product is more stable (lower overall

energy).
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Caption: Energy profile for kinetic vs. thermodynamic control.

Conclusion

This technical guide has provided an overview of the thermodynamic properties of substituted
allyl alcohols, highlighting the available data and detailing the experimental methodologies for
their determination. For researchers and professionals in drug development and chemical
synthesis, a solid grasp of these properties is indispensable for reaction design, optimization,
and safety. While comprehensive databases for substituted allyl alcohols are limited, the
experimental protocols outlined herein provide a clear path for obtaining the necessary data for
novel compounds. The understanding of their reaction pathways further aids in predicting and
controlling chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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